molecular formula C7H9FN2 B1349809 (5-Fluoro-2-methylphenyl)hydrazine CAS No. 2339-53-9

(5-Fluoro-2-methylphenyl)hydrazine

Cat. No. B1349809
CAS RN: 2339-53-9
M. Wt: 140.16 g/mol
InChI Key: IFKJTZLQRLTAIX-UHFFFAOYSA-N
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Description

The compound (5-Fluoro-2-methylphenyl)hydrazine is a derivative of hydrazine, which is a highly reactive and versatile reagent used in various chemical reactions. Hydrazine itself is a pnictogen hydride chemical with extensive industrial applications, and its derivatives, such as the one , often exhibit interesting chemical and physical properties that can be exploited in different fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of fluorinated hydrazine derivatives can be complex due to the reactivity of both the fluorine atoms and the hydrazine moiety. In the literature, fluorinated heterocyclic compounds have been synthesized through reactions involving hydrazine or methylhydrazine with other reactive intermediates. For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine or methylhydrazine can lead to various ring rearrangements and the formation of new fluorinated compounds . Similarly, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has been shown to produce Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones through a ring-enlargement reaction .

Molecular Structure Analysis

The molecular structure of fluorinated hydrazine derivatives is often characterized by a high degree of planarity, as seen in the compound (2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide. This particular molecule is essentially planar, with a planar indole fused-ring system linked to a fluorobenzene ring through a hydrazine-carbothioamide bridge. The planarity is reinforced by intramolecular hydrogen bonding, contributing to the stability of the molecule .

Chemical Reactions Analysis

Fluorinated hydrazine derivatives can undergo a variety of chemical reactions, including nucleophilic addition, ring-opening, ring-closure, and rearrangements such as the Boulton-Katritzky rearrangement. These reactions can be influenced by the nature of the substituents and the reaction conditions. For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with methylhydrazine can lead to different products depending on the substituent at C(3) and the nature of the nucleophile . The Boulton-Katritzky rearrangement is another pathway that can be observed when hydrazine attacks an electrophilic center, leading to the formation of triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Fluoro-2-methylphenyl)hydrazine derivatives are influenced by the presence of fluorine atoms and the hydrazine moiety. Fluorine atoms can significantly affect the molecule's reactivity, electronic distribution, and hydrogen bonding capabilities. The intramolecular hydrogen bonds observed in some fluorinated hydrazine derivatives contribute to their molecular stability and can affect their melting points, solubility, and crystalline structure. For instance, the planar structure of the compound mentioned earlier is stabilized by intramolecular hydrogen bonds, which also facilitate the formation of layers in the crystal through π-π stacking interactions and C-H···F hydrogen bonds .

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study focused on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound prepared from 4-fluoro-2-isocyanato-1-methylbenzene, which exhibited inhibitory proliferation effects on some cancer cell lines, indicating potential antitumor applications (Hao et al., 2017).

Fluorescent Probes for Biological and Environmental Samples

  • Another study designed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, utilizing dicyanoisophorone as the fluorescent group, which showed low cytotoxicity, reasonable cell permeability, and suitability for fluorescence imaging of exogenous N2H4 in HeLa cells and zebrafish (Zhu et al., 2019).

Anticancer Activity of Pyridazinone Derivatives

  • Research on the synthesis of new 3(2H)-one pyridazinone derivatives showed potential antioxidant activity, with the compounds being synthesized through a series of chemical reactions including esterification, hydrazinolysis, and cyclization, demonstrating in-vitro antioxidant activity and suggesting potential anticancer applications (Mehvish & Kumar, 2022).

Advanced Fluorescent Probes for Hydrazine Detection

  • The development of next-generation fluorescent probes for hydrazine detection offers high selectivity and sensitivity, overcoming drawbacks of current probes and demonstrating practical applications in soil analysis, two-photon tissue imaging, and real-time spray-based sensing, indicating broad potential for environmental and biological monitoring (Jung et al., 2019).

Antimicrobial Activities of Thiazolidin-4-One Derivatives

  • A study on the synthesis and screening of halogenated anilin-yl-substituted thiazolidin-4-one derivatives for antimicrobial activities highlighted the preparation of compounds with potential antibacterial, antifungal, and antitubercular activities, indicating the chemical versatility and biological applicability of (5-Fluoro-2-methylphenyl)hydrazine derivatives (Dinnimath et al., 2011).

Safety And Hazards

“(5-Fluoro-2-methylphenyl)hydrazine” is associated with several hazard statements, including H302, H312, H315, H319, H332, H335, and H3514. These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled4. It may cause skin and eye irritation and may cause respiratory irritation4. It is also suspected of causing cancer4.


Future Directions

The future directions of “(5-Fluoro-2-methylphenyl)hydrazine” are not explicitly mentioned in the search results. However, given its chemical properties and potential hazards, further research could focus on exploring its potential applications in various fields while ensuring safety measures.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(5-fluoro-2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKJTZLQRLTAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methylphenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KN Sanghavi, MN Kher… - Journal of Heterocyclic …, 2023 - Wiley Online Library
An efficient, facile and regioselective route has been utilized for the synthesis of novel series of 5‐(5‐amino‐1H‐pyrazol‐3‐yl)‐1,3‐dimethyl‐1,3‐dihydro‐2H‐benzo[d]imidazol‐2‐one …
Number of citations: 2 onlinelibrary.wiley.com

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